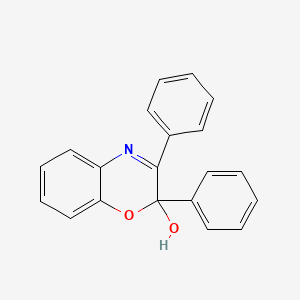

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

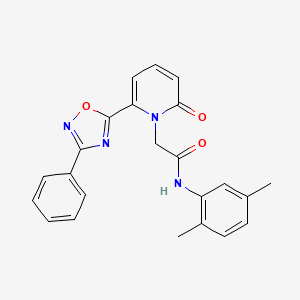

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a stable hemiacetal that was isolated as the main product from the reaction of benzil and o-aminophenol in THF . The structure of the product is confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis .

Synthesis Analysis

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves the condensation of α-diketones and primary amines . This is an interesting synthetic subject, especially in coordination chemistry, since the resulting products, α-diSchiff-bases, are potentially bidentate ligands providing various options to modify electronic and steric effect and coordination properties of nitrogen atoms .Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has been confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis . It is a stable hemiacetal hydrogen bonded to THF in equimolar ratio .Chemical Reactions Analysis

The reaction of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol with copper (II) nitrate in acetonitrile led to oxidative decomposition and formation of tetrakis (μ-benzoato-κ 2 O:O)bis (2-phenyl-1,3-benzoxazole-κN)dicopper (II) as the final product . The complex has been structurally characterized by X-ray crystallography .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Process : The stable hemiacetal 2,3-diphenyl-2H-1,4-benzoxazin-2-ol was synthesized from benzil and o-aminophenol in THF, confirmed by spectroscopic methods and X-ray crystallography (Marjani, Asgarian, & Mousavi, 2007).

- Structural Characterization in Copper(II) Reactions : In reactions with copper(II) nitrate, 2,3-diphenyl-2H-1,4-benzoxazin-2-ol underwent oxidative decomposition, leading to the formation of a complex structurally characterized by X-ray crystallography (Marjani, Asgarian, & Mousavi, 2008).

Biological and Pharmaceutical Applications

- Neuroprotective Agents : Derivatives of 1,4-benzoxazine, such as 2-alkylamino-substituted ones, showed potential as neuroprotective agents. They demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration in vitro and in animal models (Blattes et al., 2005).

- Herbicide Development : The benzoxazine derivatives, including variants of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, have been explored for their potential as herbicides, demonstrating strong peroxidizing herbicidal activity on various plant species (Sumida et al., 1995).

Chemical Properties and Reactions

- Intramolecular Reactions : Studies on the formation of 2H-1,4-benzoxazine derivatives involved exploring the mechanism of formation and the use of tagged atoms for analysis (Gromachevskaya et al., 1988).

- Thermoset Synthesis : The aromatic diamine-based benzoxazines, including derivatives of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, were synthesized and their properties as high-performance thermosets were studied, highlighting their thermal stability and versatility (Lin et al., 2008).

Ecological and Agronomic Research

- Allelochemical Studies : The 1,4-benzoxazin-3(4H)-ones, including 2,3-diphenyl derivatives, have been studied for their allelochemical properties, demonstrating potential agronomic utility due to their phytotoxic, antimicrobial, and insecticidal properties (Macias et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2,3-diphenyl-1,4-benzoxazin-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSNWKDTDMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2570655.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)